molecular formula C13H13NO3 B11878378 7-tert-Butylisoquinoline-3,5,8(2H)-trione CAS No. 113681-06-4

7-tert-Butylisoquinoline-3,5,8(2H)-trione

Cat. No.: B11878378
CAS No.: 113681-06-4
M. Wt: 231.25 g/mol
InChI Key: GBGDEVKAAUPQPD-UHFFFAOYSA-N
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Description

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a tert-butyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Ammonium acetate or other amine catalysts

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to isoquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the aromatic ring, often using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Isoquinoline derivatives with reduced functional groups.

    Substitution: Halogenated isoquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the tert-butyl group.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    7-Methylisoquinoline-3,5,8(2H)-trione: A similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is unique due to the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and reactivity compared to other isoquinoline derivatives.

Properties

CAS No.

113681-06-4

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

7-tert-butyl-2H-isoquinoline-3,5,8-trione

InChI

InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16)

InChI Key

GBGDEVKAAUPQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O

Origin of Product

United States

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